molecular formula C19H18N4O2 B2469616 5-cyclopropyl-N-(4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 954828-70-7

5-cyclopropyl-N-(4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2469616
CAS RN: 954828-70-7
M. Wt: 334.379
InChI Key: ABDRKCCMMCTJBA-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-(4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of triazole derivatives and has shown promising results in various scientific studies.

Scientific Research Applications

Synthesis and Structural Analysis

A study presented the synthesis of 5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide via a two-step process involving an enole-mediated click Dimroth reaction followed by acid amidation. The compound's crystal structure revealed a near coplanar arrangement of two molecules relative to the triazole ring planes, interconnected by hydrogen bonds into a homodimer. This detailed structural analysis provides insights into the compound's potential for further chemical modifications and applications (Pokhodylo, Slyvka, & Pavlyuk, 2020).

Anticancer Activity

The research on related triazole derivatives has shown significant promise in anticancer activity. For instance, a new series of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives exhibited notable anticancer activity against breast cancer cell lines MCF-7 and MDA-MB-231. Among the derivatives, certain compounds demonstrated good cytotoxicity, highlighting the potential of this chemical scaffold in developing new anticancer agents (Shinde, Fatema, Dhawale, & Farooqui, 2022).

properties

IUPAC Name

5-cyclopropyl-N-(4-methoxyphenyl)-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-25-16-11-9-14(10-12-16)20-19(24)17-18(13-7-8-13)23(22-21-17)15-5-3-2-4-6-15/h2-6,9-13H,7-8H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDRKCCMMCTJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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